molecular formula C24H26N4O2S B2621629 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1286714-88-2

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2621629
CAS No.: 1286714-88-2
M. Wt: 434.56
InChI Key: ZAFUKKFZXHADGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic compound with a complex molecular structure This compound falls within the class of heterocyclic compounds, characterized by rings containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves multiple steps, typically beginning with the preparation of key intermediates. One common route might include the reaction of 2-phenyl-4,5,6,7-tetrahydro-3H-pyrido[4,3-d]pyrimidine with ethyl acetate in the presence of a strong base, such as sodium hydride, to form an intermediate compound. Subsequent reactions, including oxidation and acylation, are required to achieve the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

While detailed industrial production methods may vary, they often incorporate similar synthetic routes on a larger scale, utilizing advanced technology for enhanced efficiency and safety. Process optimization, waste management, and scalability are critical considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form various derivatives, typically using reagents such as hydrogen peroxide or peracids.

  • Reduction: Reduction reactions may target the carbonyl group, using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, expanding its chemical diversity.

Common Reagents and Conditions

Reagents used in these reactions include hydrogen peroxide, peracids, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pH, and solvent choice (e.g., dichloromethane, ethanol) play a pivotal role in determining the outcomes and efficiency of these reactions.

Major Products Formed

Major products from these reactions can include various derivatives with modified functional groups, potentially exhibiting different chemical and biological properties.

Scientific Research Applications

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide has diverse applications in scientific research:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Medicine: Investigated for pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

  • Industry: Utilized in materials science for the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It may bind to certain enzymes or receptors, altering their activity and impacting various biological pathways. Detailed studies are required to elucidate its precise targets and mechanisms.

Comparison with Similar Compounds

Comparison with Other Compounds

List of Similar Compounds

  • 2-phenyl-4,5,6,7-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

  • 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

  • N-(3-(methylthio)phenyl)-2-phenylacetamide

Conclusion

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex and versatile compound with a wide range of applications in scientific research and industry. Its synthesis, chemical reactivity, and potential for innovation make it a valuable subject of study for chemists and researchers worldwide.

Properties

IUPAC Name

2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-3-27-13-12-21-20(15-27)24(30)28(23(26-21)17-8-5-4-6-9-17)16-22(29)25-18-10-7-11-19(14-18)31-2/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFUKKFZXHADGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.